Cycloheptene, 3-(1,2-propadienyloxy)-(9CI)
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Overview
Description
3-(1,2-Propadienyloxy)cycloheptene is an organic compound with the molecular formula C10H14O. It is a derivative of cycloheptene, where a propadienyloxy group is attached to the third carbon of the cycloheptene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Propadienyloxy)cycloheptene typically involves the reaction of cycloheptene with a suitable propadienyloxy precursor under controlled conditions. One common method is the reaction of cycloheptene with 1,2-propadien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the propadienyloxy group.
Industrial Production Methods
Industrial production of 3-(1,2-Propadienyloxy)cycloheptene may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Propadienyloxy)cycloheptene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propadienyloxy group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propadienyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Propyl-substituted cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Scientific Research Applications
3-(1,2-Propadienyloxy)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Propadienyloxy)cycloheptene involves its interaction with molecular targets through its reactive propadienyloxy group. This group can participate in various chemical reactions, such as cycloadditions and nucleophilic attacks, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cycloheptene: The parent compound without the propadienyloxy group.
3-(1,2-Propadienyloxy)cyclohexene: A similar compound with a six-membered ring instead of a seven-membered ring.
3-(1,2-Propadienyloxy)cyclooctene: A similar compound with an eight-membered ring.
Uniqueness
3-(1,2-Propadienyloxy)cycloheptene is unique due to its seven-membered ring structure combined with the reactive propadienyloxy group. This combination imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
118616-35-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2 |
InChI Key |
YISKMSJOBNTRQJ-UHFFFAOYSA-N |
SMILES |
C=C=COC1CCCCC=C1 |
Canonical SMILES |
C=C=COC1CCCCC=C1 |
Synonyms |
Cycloheptene, 3-(1,2-propadienyloxy)- (9CI) |
Origin of Product |
United States |
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